REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:8](=O)[C:9]([N:14]2C(=O)C3C(=CC=CC=3)C2=O)=[CH:10][N:11](C)[CH3:12])[CH:5]=[CH:6][CH:7]=1.C[NH:27]N>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[C:9]([NH2:14])=[CH:10][N:11]([CH3:12])[N:27]=2)[CH:5]=[CH:6][CH:7]=1
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Name
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2-(3-(3-chlorophenyl)-1-(dimethylamino)-3-oxoprop-1-en-2-yl)isoindoline-1,3-dione
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Quantity
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2.3 g
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Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC1)C(C(=CN(C)C)N1C(C2=CC=CC=C2C1=O)=O)=O
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Name
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N-methylhydrazine
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Quantity
|
1.4 mL
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Type
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reactant
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Smiles
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CNN
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 80° C. for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
concentrated onto silica gel
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Type
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ADDITION
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Details
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The crude mixture of regioisomers
|
Type
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CUSTOM
|
Details
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was separated
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Type
|
CUSTOM
|
Details
|
purified by flash chromatography on silica gel (0 to 80% ethyl acetate in dichloromethane) to yield: 715 mg (53%) of 3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-amine LCMS (ESI) m+H=208.2
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1)C1=NN(C=C1N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |